molecular formula C36H24S3 B3050391 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene CAS No. 256342-43-5

2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene

Cat. No.: B3050391
CAS No.: 256342-43-5
M. Wt: 552.8 g/mol
InChI Key: ADQTZWZDPZWFPP-UHFFFAOYSA-N
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Description

2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings, each substituted with a biphenyl group. The molecular formula is C36H24S3 and it has a molecular weight of approximately 552.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene typically involves the following steps:

    Formation of Biphenyl Substituted Thiophene: This can be achieved through a Suzuki coupling reaction where a biphenyl boronic acid reacts with a thiophene halide in the presence of a palladium catalyst.

    Cyclization: The biphenyl-substituted thiophene undergoes cyclization to form the final product. This step often requires a strong base and high temperatures to facilitate the ring closure.

Industrial Production Methods: This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the biphenyl groups can be further functionalized using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

Scientific Research Applications

Chemistry:

    Organic Semiconductors: The compound is used in the development of organic semiconductors due to its conjugated system, which allows for efficient charge transport.

    Light-Emitting Diodes (LEDs): It is also utilized in the fabrication of organic LEDs, where its light-emitting properties are harnessed.

Biology and Medicine:

    Pharmacological Research: Thiophene derivatives, including this compound, are studied for their potential pharmacological properties, such as anti-inflammatory and anticancer activities.

Industry:

Mechanism of Action

The mechanism of action of 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene is primarily related to its electronic properties. The conjugated system allows for efficient electron delocalization, making it an excellent candidate for use in electronic devices. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features and electronic properties .

Comparison with Similar Compounds

    2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.

    5,5’-di(1,1’-biphenyl-4-yl)-2,2’-bithiophene: Another thiophene derivative with similar structural features.

Uniqueness: 2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high-performance organic semiconductors and light-emitting materials .

Properties

IUPAC Name

2,5-bis[5-(4-phenylphenyl)thiophen-2-yl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24S3/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)31-19-21-33(37-31)35-23-24-36(39-35)34-22-20-32(38-34)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQTZWZDPZWFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(C=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444908
Record name 2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256342-43-5
Record name 2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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